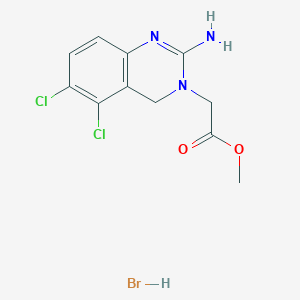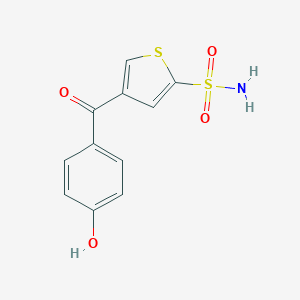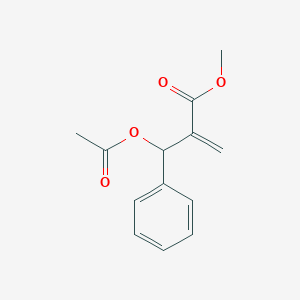
Bis(sulfosuccinimidyl)tartrate
Übersicht
Beschreibung
Bis(sulfosuccinimidyl)tartrate is a chemical compound widely used in biological research, particularly in the field of protein chemistry. It is a water-soluble, homobifunctional crosslinker that contains two sulfo-N-hydroxysuccinimide (sulfo-NHS) ester groups. These groups react with primary amines to form stable amide bonds, making it an effective tool for crosslinking proteins and other molecules.
Wirkmechanismus
Target of Action
Bis(sulfosuccinimidyl)tartrate, also known as BS3, is primarily used as a crosslinker in biological research . Its primary targets are proteins, specifically the primary amines found in proteins . These primary amines are typically located on the side chains of lysine residues and at the N-terminus of each polypeptide .
Mode of Action
BS3 contains an amine-reactive N-hydroxysulfosuccinimide (NHS) ester at each end of an 8-carbon spacer arm . These NHS esters react with primary amines at pH 7-9 to form stable amide bonds, while releasing N-hydroxysulfosuccinimide . This reaction allows BS3 to covalently link two protein molecules together, thereby “crosslinking” them .
Biochemical Pathways
The primary biochemical pathway affected by BS3 is protein-protein interaction. By crosslinking proteins, BS3 can alter the structure and function of protein complexes . This can have downstream effects on any biological processes that involve these proteins.
Pharmacokinetics
It’s worth noting that bs3 is water-soluble, which can influence its distribution within a sample .
Result of Action
The crosslinking action of BS3 can have several results. For one, it can stabilize protein-protein interactions, making them easier to study . For example, BS3 has been used to cross-link Aβ1–42 oligomers, aiding in the detection of intra-membrane and extra-membrane Aβ oligomers .
Action Environment
The action of BS3 can be influenced by several environmental factors. For instance, the pH of the environment can affect the reactivity of BS3, as its NHS esters react with primary amines at pH 7-9 . Additionally, because BS3 is water-soluble and charged, it cannot freely pass through cellular membranes, making it an ideal crosslinker for cell surface proteins .
Biochemische Analyse
Biochemical Properties
Bis(sulfosuccinimidyl)tartrate contains an amine-reactive N-hydroxysulfosuccinimide (NHS) ester at each end of an 8-carbon spacer arm . NHS esters react with primary amines at pH 7-9 to form stable amide bonds . Proteins, including antibodies, generally have several primary amines in the side chain of lysine (K) residues and the N-terminus of each polypeptide that are available as targets for NHS-ester crosslinking reagents .
Cellular Effects
In the context of cellular effects, this compound has been used to cross-link Aβ1–42 oligomers prior to electrophoresis . When compared to a previously reported Aβ cross-linking agent, glutaraldehyde, it was quite apparent that this compound is more suitable for detecting intra-membrane Aβ oligomers and extra-membrane Aβ oligomers states .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of stable amide bonds with primary amines at pH 7-9 . This reaction is facilitated by the amine-reactive N-hydroxysulfosuccinimide (NHS) ester at each end of the 8-carbon spacer arm of this compound .
Temporal Effects in Laboratory Settings
It is known that the NHS-ester moiety readily hydrolyzes and becomes non-reactive . Therefore, it is recommended not to prepare stock solutions for storage .
Metabolic Pathways
This compound is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives . Therefore, it does not participate in any known metabolic pathways.
Transport and Distribution
Since this compound is a charged molecule, it cannot freely pass through cellular membranes . This makes it an ideal crosslinker for cell surface proteins .
Subcellular Localization
Due to its inability to pass through cellular membranes, it is likely to be localized on the cell surface .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(sulfosuccinimidyl)tartrate typically involves the reaction of tartaric acid with N-hydroxysuccinimide (NHS) and a sulfonating agent. The reaction is carried out in an aqueous medium under controlled pH conditions to ensure the formation of the sulfo-NHS ester groups. The product is then purified through crystallization or chromatography to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the compound’s identity and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(sulfosuccinimidyl)tartrate primarily undergoes nucleophilic substitution reactions. The sulfo-NHS ester groups react with primary amines to form stable amide bonds. This reaction is commonly used for crosslinking proteins and other biomolecules.
Common Reagents and Conditions
The reaction typically requires a buffer solution with a pH range of 7-9 to facilitate the nucleophilic attack by the amine groups. Common reagents include primary amine-containing molecules such as lysine residues in proteins. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal reaction rates.
Major Products
The major products of the reaction are crosslinked proteins or other biomolecules, where the this compound serves as the linking agent. The formation of stable amide bonds ensures that the crosslinked products are resistant to hydrolysis and other degradation processes.
Wissenschaftliche Forschungsanwendungen
Bis(sulfosuccinimidyl)tartrate has a wide range of applications in scientific research, including:
Protein Chemistry: Used for crosslinking proteins to study protein-protein interactions, protein structure, and function.
Bioconjugation: Facilitates the attachment of biomolecules to surfaces or other molecules, enabling the creation of bioconjugates for various applications.
Immunoassays: Employed in the development of immunoassays for detecting specific proteins or antibodies.
Drug Delivery: Used in the design of drug delivery systems to attach therapeutic agents to targeting molecules.
Cell Biology: Applied in cell surface labeling and the study of cell membrane proteins.
Vergleich Mit ähnlichen Verbindungen
Bis(sulfosuccinimidyl)tartrate can be compared with other similar crosslinkers, such as:
Bis(sulfosuccinimidyl)suberate: Another homobifunctional crosslinker with similar reactivity but different spacer arm length.
Disuccinimidyl suberate: A non-water-soluble analog of bis(sulfosuccinimidyl)suberate, used in applications requiring less hydrophilic crosslinkers.
Bis(sulfosuccinimidyl)glutarate: A crosslinker with a shorter spacer arm, used for different spatial requirements in crosslinking reactions.
The uniqueness of this compound lies in its water solubility and the specific length of its spacer arm, making it suitable for a wide range of biological applications.
Eigenschaften
IUPAC Name |
1-[4-(2,5-dioxo-3-sulfopyrrolidin-1-yl)oxy-2,3-dihydroxy-4-oxobutanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O16S2/c15-5-1-3(31(23,24)25)9(19)13(5)29-11(21)7(17)8(18)12(22)30-14-6(16)2-4(10(14)20)32(26,27)28/h3-4,7-8,17-18H,1-2H2,(H,23,24,25)(H,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQBUTMELIQJNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)C(C(C(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O)O)O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O16S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50922748 | |
| Record name | 1,1'-[(2,3-Dihydroxy-1,4-dioxobutane-1,4-diyl)bis(oxy)]bis(2,5-dioxopyrrolidine-3-sulfonic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50922748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118674-04-7 | |
| Record name | Bis(sulfosuccinimidyl)tartrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118674047 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-[(2,3-Dihydroxy-1,4-dioxobutane-1,4-diyl)bis(oxy)]bis(2,5-dioxopyrrolidine-3-sulfonic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50922748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-[(Z)-(1,2-diamino-2-oxoethylidene)amino]propanamide](/img/structure/B52279.png)

![3,4,6-Trimethylbenzo[d]isoxazole](/img/structure/B52284.png)


